rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylic acid
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Overview
Description
rac-(1R,4S,5S)-4-hydroxybicyclo[320]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a hydroxyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by functional group transformations to introduce the hydroxyl and carboxylic acid groups. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,4S,5S)-4-methoxybicyclo[3.2.0]heptane-1-carboxylic acid
- rac-(1R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-1-carboxylic acid
Uniqueness
rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and functionalization, making it valuable in various research and industrial applications.
Properties
CAS No. |
2624109-27-7 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
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